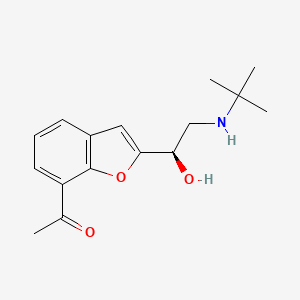

(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

1-[2-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone |

InChI |

InChI=1S/C16H21NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,13,17,19H,9H2,1-4H3/t13-/m1/s1 |

InChI Key |

UJFKLSLVTSFAQN-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions for Benzofuran Formation

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Toluene/Acetic acid (4:1) | Efficient medium for reaction |

| Temperature | Reflux (~110 °C) | Promotes cycloaddition |

| Reaction Time | 18-24 hours | Complete conversion |

| Yield | ~80% | High yield, single-step process |

The mechanism involves protonation of benzoquinone to a reactive intermediate, followed by nucleophilic attack and ring closure to form the benzofuran ring. Subsequent oxidation or elimination steps finalize the aromatic benzofuran structure.

Introduction of the (R)-1-Hydroxyethyl Side Chain

The chiral hydroxyethyl substituent at the 7-position of the benzofuran is introduced via stereoselective reduction or asymmetric synthesis methods. One approach involves catalytic asymmetric hydrogenation of prochiral ketone precursors using rhodium-based catalysts with chiral bisphosphine ligands under controlled conditions.

Representative Catalytic Hydrogenation Conditions

| Catalyst System | Solvent | Temperature | Pressure | Conversion (%) | Diastereomeric Excess (d.e.) | Configuration Obtained |

|---|---|---|---|---|---|---|

| [Rh(R-Xyl-PhanePhos)(COD)]OTf | Methanol | 50-65 °C | 7.5 bar H2 | 80-100 | >90% | 2R,3S |

| [Rh(S-Et-BoPhoz)(COD)]OTf | Methanol | 65 °C | 7.5 bar H2 | 73-95 | 45-82% | 2R,3S |

These catalytic systems enable high conversion and stereoselectivity, producing the desired (R)-configured hydroxyethyl side chain with excellent diastereomeric purity.

Installation of the tert-Butylamino Group

The tert-butylamino substituent is introduced via nucleophilic substitution or reductive amination on appropriate intermediates bearing a leaving group or carbonyl functionality. Reduction of keto intermediates with sodium borohydride or diisobutylaluminium hydride (DIBAH) in the presence of tert-butylamine or its derivatives is a common strategy.

Reduction and Amination Conditions

| Reducing Agent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium borohydride + H2SO4 | Tetrahydrofuran, ethanol | 10-50 °C | 1-20 hours | ~56 | Followed by pH adjustment and crystallization |

| Diisobutylaluminium hydride (DIBAH) | Acetone, toluene, cyclohexanol | Room temp | 1-2 hours | High | Selective reduction of keto group to hydroxy |

The reaction is typically followed by workup involving acid-base adjustments and purification steps such as crystallization or chromatography to isolate the tert-butylamino-substituted product with high purity.

Summary Table of Preparation Steps

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Benzofuran core synthesis | One-pot heteroannulation | Benzoquinone + cyclohexenone, PhMe/AcOH, reflux | High yield benzofuran scaffold (~80%) |

| Chiral hydroxyethyl side chain | Asymmetric catalytic hydrogenation | Rhodium catalyst + chiral bisphosphine, MeOH, H2 pressure | High conversion, >90% d.e., (R)-configuration |

| tert-Butylamino group installation | Reduction and amination | NaBH4 + H2SO4 or DIBAH, THF/EtOH or toluene | Selective reduction, moderate to high yield |

Research Findings and Considerations

- The one-pot benzofuran synthesis significantly reduces reaction steps and time compared to classical multi-step methods, improving efficiency and scalability.

- Catalytic asymmetric hydrogenation using rhodium complexes with chiral ligands provides excellent stereocontrol for the hydroxyethyl side chain, critical for biological activity and enantiopurity.

- Reduction methods for installing the tert-butylamino group require careful control of temperature and pH to maximize yield and purity, with sodium borohydride and DIBAH being effective reducing agents.

- Purification typically involves chromatographic techniques and crystallization to achieve the desired stereochemical and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The tert-butylamino group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action

Research indicates that benzofuran derivatives can modulate neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation is crucial in preventing excitotoxicity, a process linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as a non-competitive antagonist at NMDA receptors, reducing the harmful effects of excessive glutamate signaling .

Case Studies

- Alzheimer's Disease Models : In experimental models of Alzheimer's disease, (R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone demonstrated significant neuroprotective effects by enhancing synaptic plasticity and reducing neuronal death .

- Parkinson's Disease Research : Studies have shown that the compound can mitigate dopaminergic neuron loss in models of Parkinson's disease, suggesting its potential as a therapeutic agent in managing this condition .

Anti-inflammatory Properties

Role in Inflammation

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This is particularly relevant in conditions characterized by chronic inflammation.

Data Insights

A study highlighted that treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . These findings suggest its potential application in treating inflammatory diseases.

Immunomodulatory Effects

Interaction with Immune Pathways

The compound has been identified as an effective modulator of the kynurenine pathway, which plays a critical role in immune regulation. It influences T-cell differentiation and may help maintain immune homeostasis.

Research Findings

- T-cell Modulation : Research indicates that this compound promotes the development of regulatory T cells while suppressing pro-inflammatory Th17 cells, thus contributing to immune tolerance .

- Cancer Immunotherapy : Its immunomodulatory effects have been explored in cancer therapy contexts, where it may help create an immunosuppressive microenvironment conducive to tumor growth .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Ethanones

a) 1-(Benzofuran-2-yl)ethanone ()

- Structure: Simpler benzofuran with ethanone at position 2.

- Key Differences: Lacks the amino alcohol side chain and stereochemical complexity.

- Properties: Lower molecular weight (C₁₀H₈O₂ vs. C₁₆H₂₁NO₃). Higher lipophilicity (logP ~2.1 vs. ~1.5 for the target compound, estimated).

b) 1-(5-Bromo-2-(4ʹ-(trifluoromethoxy)phenyl)benzofuran-7-yl)ethanone ()

- Structure : Bromo and trifluoromethoxyphenyl substituents on benzofuran.

- Key Differences: Electron-withdrawing groups (Br, CF₃O) alter electronic properties. No β-amino alcohol side chain.

- Synthetic Relevance : Demonstrates Pd-catalyzed coupling strategies applicable to the synthesis of the target compound .

β-Amino Alcohol Derivatives with Different Aromatic Cores

a) Levalbuterol-Related Compound D ()

- Structure: 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde sulfate.

- Key Differences :

- Benzaldehyde core instead of benzofuran.

- Sulfate salt form enhances solubility.

- Pharmacological Context : Levalbuterol (a β₂-agonist) highlights the importance of stereochemistry (R-configuration) in receptor selectivity .

b) Salbutamol-Related Impurities ()

- Example: Imp. J (Salbutamone Hydrochloride) Structure: 2-[(tert-Butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride. Key Differences:

- Phenolic ring instead of benzofuran.

- Hydroxymethyl substituent at position 3. Stability Insights: Ethanone group in Imp.

Structural Analogues with Hybrid Features

No direct analogues of the target compound are documented in the provided evidence. However, critical observations include:

- Benzofuran vs. Phenyl Core: Benzofuran’s oxygen heteroatom increases rigidity and may enhance metabolic stability compared to phenolic derivatives .

- Ethanone Position: The 7-position ethanone in the target compound vs. 2-position in simpler benzofurans () alters electronic distribution and steric interactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s stereochemistry and benzofuran core require precise catalytic methods (e.g., asymmetric synthesis or chiral resolution) .

- Pharmacological Potential: The β-amino alcohol side chain aligns with β-agonist pharmacophores, but the benzofuran core may reduce polar interactions vs. phenolic analogues, affecting receptor binding .

- Stability Considerations: Ethanone-containing derivatives (e.g., Imp. J) highlight susceptibility to oxidation, necessitating formulation optimization for the target compound .

Biological Activity

(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone, a compound with significant biological implications, has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C16H23NO3

- Molecular Weight : 277.36 g/mol

- CAS Number : 97805-54-4

- Structural Characteristics : The compound features a benzofuran moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotection : The compound may activate the Keap1/Nrf2 pathway, leading to the induction of phase II detoxifying enzymes. This mechanism is crucial in protecting neurons from oxidative stress and neurodegeneration .

- Antioxidant Activity : Similar to other hydroquinone derivatives, it exhibits antioxidant properties that can mitigate cellular damage caused by free radicals. This activity is essential in preventing various diseases linked to oxidative stress .

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting synergistically with other agents to enhance efficacy against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, compounds with similar structures often exhibit:

- Absorption : Rapid absorption through gastrointestinal tract.

- Metabolism : Primarily hepatic metabolism with potential for significant first-pass effect.

- Excretion : Renal excretion of metabolites.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment significantly reduced neuronal cell death and oxidative stress markers compared to untreated controls .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited potent antioxidant activity, comparable to established antioxidants such as vitamin E and ascorbic acid. The IC50 value was determined to be significantly lower than that of control substances, indicating a strong capacity to scavenge free radicals .

Case Study 3: Antimicrobial Synergy

Research on the antimicrobial properties revealed that when combined with high hydrostatic pressure (HHP), this compound enhanced the inactivation of Listeria monocytogenes and Escherichia coli by over 5 log cycles. This suggests potential applications in food preservation .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 277.36 g/mol |

| CAS Number | 97805-54-4 |

| Antioxidant Activity (IC50) | < 10 µM |

| Neuroprotection Efficacy | Significant reduction in cell death |

| Antimicrobial Activity | Synergistic with HHP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.